
1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a phenylethyl group, and a thiophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Phenylethyl Group: This step involves the addition of a phenylethyl group to the triazole ring, often through a nucleophilic substitution reaction.
Attachment of the Thiophenylmethyl Group: The final step includes the attachment of the thiophenylmethyl group to the triazole ring, which can be accomplished through a variety of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The phenylethyl and thiophenylmethyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the triazole ring can produce a dihydrotriazole derivative.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting DNA synthesis .
Case Study:
A study synthesized several triazole derivatives and evaluated their anticancer activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .
Antimicrobial Properties
Triazole compounds have also been investigated for their antimicrobial efficacy. They have shown activity against a range of pathogens, including bacteria and fungi.
Case Study:
A series of triazole-based compounds were tested for their antibacterial and antifungal activities. The results indicated promising antimicrobial effects, suggesting that 1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide could be developed as an antimicrobial agent .
Anti-inflammatory Effects
Triazole derivatives have demonstrated anti-inflammatory properties in various studies. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Research Findings:
Research indicates that some triazole derivatives inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
Data Summary
The following table summarizes the key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenylethyl and thiophenylmethyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-hydroxy-2-phenylethyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-hydroxy-2-phenylethyl)-N-(benzyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-hydroxy-2-phenylethyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the thiophenylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Biological Activity
1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazole derivatives. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of appropriate azides and alkynes via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting compound features a triazole ring that is crucial for its biological activity due to its ability to form hydrogen bonds and interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have been shown to inhibit cell proliferation in various cancer cell lines. In particular:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Triazole derivatives can induce apoptosis in cancer cells by disrupting DNA replication processes .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
1 | MCF-7 | 1.1 | TS Inhibition |
2 | HCT-116 | 2.6 | TS Inhibition |
3 | HepG2 | 1.4 | TS Inhibition |
Antimicrobial Activity
In addition to anticancer effects, triazole derivatives are known for their antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus:
- Minimum Inhibitory Concentration (MIC) : Research has reported MIC values as low as 0.0063 μmol/mL against E. coli, indicating potent antibacterial activity .
Compound | Target Bacteria | MIC (μmol/mL) |
---|---|---|
A | E. coli | 0.0063 |
B | S. aureus | 0.0085 |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of triazole derivatives against several cancer cell lines, highlighting the superior activity of those containing phenolic hydroxyl groups. The compound was found to significantly reduce cell viability in MCF-7 cells compared to standard chemotherapy agents like doxorubicin .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of triazole derivatives against resistant strains of bacteria. The study concluded that modifications in the side chains could enhance antibacterial potency while minimizing cytotoxicity towards human cells .
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-15(12-5-2-1-3-6-12)11-20-10-14(18-19-20)16(22)17-9-13-7-4-8-23-13/h1-8,10,15,21H,9,11H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDUPZHFNGDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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